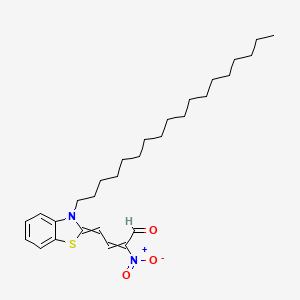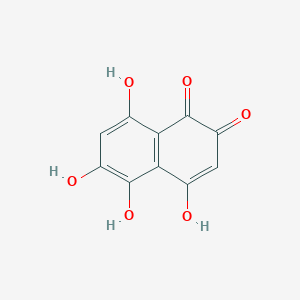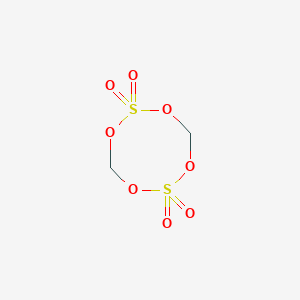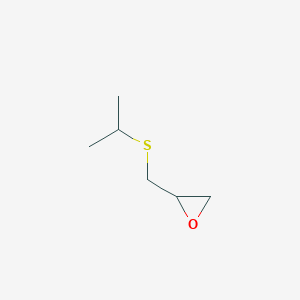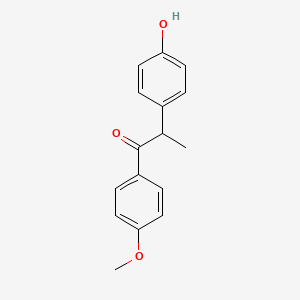
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- is an organic compound known for its unique chemical structure and properties. This compound features a propanone backbone with hydroxy and methoxy phenyl groups attached, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyacetophenone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, forming halogenated or alkylated derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s effects on biological systems are mediated through its interaction with cellular receptors and enzymes, leading to various biochemical responses.
Comparación Con Compuestos Similares
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- can be compared with similar compounds such as:
4-Hydroxyacetophenone: Shares a similar phenolic structure but lacks the methoxy group.
4-Methoxybenzaldehyde: Contains a methoxy group but differs in the aldehyde functional group.
Vanillin: A well-known compound with both hydroxy and methoxy groups, but with an aldehyde group instead of a ketone.
The uniqueness of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
25017-89-4 |
|---|---|
Fórmula molecular |
C16H16O3 |
Peso molecular |
256.30 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O3/c1-11(12-3-7-14(17)8-4-12)16(18)13-5-9-15(19-2)10-6-13/h3-11,17H,1-2H3 |
Clave InChI |
RQEKWXGYMFYNHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



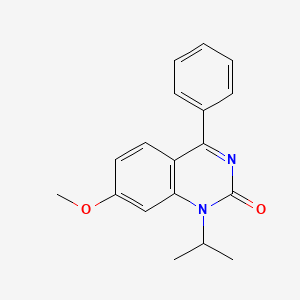
![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
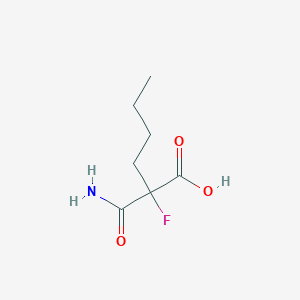
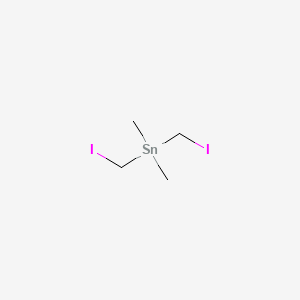
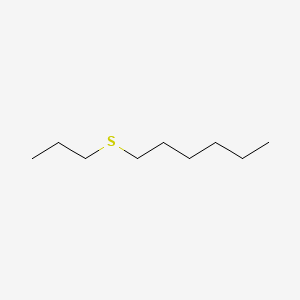

![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
